molecular formula C21H16N4O5S2 B2530607 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886939-27-1

4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2530607
CAS No.: 886939-27-1
M. Wt: 468.5
InChI Key: OYHKGWHCVONXOL-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a methylsulfonyl group at the para position of the benzoyl ring, a 6-nitro-substituted benzo[d]thiazol-2-yl group, and a pyridin-2-ylmethyl moiety as dual N-substituents.

Properties

IUPAC Name

4-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S2/c1-32(29,30)17-8-5-14(6-9-17)20(26)24(13-15-4-2-3-11-22-15)21-23-18-10-7-16(25(27)28)12-19(18)31-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHKGWHCVONXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O4SC_{17}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 382.41 g/mol. The compound features several functional groups, including a methylsulfonyl moiety, a nitro group on the benzo[d]thiazole ring, and a pyridine ring, which contribute to its biological activity.

Structural Feature Description Biological Activity
Methylsulfonyl groupEnhances solubility and reactivityCOX-2 inhibition
Nitro groupContributes to antimicrobial propertiesPotential anticancer activity
Pyridine ringInvolved in various biological interactionsModulates enzyme activity

The primary mechanism through which this compound exerts its biological effects is by acting as a selective inhibitor of cyclooxygenase-2 (COX-2). By inhibiting COX-2, it reduces the synthesis of prostaglandins, leading to anti-inflammatory effects. Additionally, the compound shows potential against malaria and other infectious diseases due to its ability to interfere with specific enzymes involved in pathogen metabolism .

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties by inhibiting COX-2. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases. In vitro studies demonstrated a concentration-dependent decrease in prostaglandin levels upon treatment with this compound .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies suggest that its structural components allow it to penetrate bacterial membranes effectively, leading to bactericidal effects. Specifically, it has been tested against Gram-positive and Gram-negative bacteria with notable efficacy .

Anticancer Potential

Preliminary findings indicate that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Anti-inflammatory Efficacy : A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammatory markers and improved clinical signs of inflammation compared to control groups.
  • Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in a minimum inhibitory concentration (MIC) that indicated strong antibacterial activity.
  • Cancer Cell Line Studies : In vitro assays using breast cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis at concentrations as low as 10 µM.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzamide-thiazole-pyridine scaffold with several derivatives (Table 1). Key structural variations include:

  • Benzamide Core Modifications: The 4-methylsulfonyl group in the target compound contrasts with 4-nitro (e.g., ), 3-methylsulfonyl (), or 4-ethoxy () substituents. N-Substituents: The dual substitution of 6-nitrobenzo[d]thiazol-2-yl and pyridin-2-ylmethyl distinguishes it from mono-substituted analogs like N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (). This dual substitution may introduce steric hindrance, influencing target selectivity .
  • Benzo[d]thiazole Modifications: The 6-nitro group on the benzo[d]thiazole contrasts with 6-amino () or 6-methoxy () substituents.

Table 1: Structural and Molecular Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₂₁H₁₆N₄O₅S₂ 476.5 4-(methylsulfonyl), 6-nitrobenzo[d]thiazol-2-yl, pyridin-2-ylmethyl -
7a () C₁₇H₁₄N₃O₃S₂ 380.4 3-(methylsulfonyl), 4-(pyridin-2-yl)thiazol-2-yl [1]
GSK1570606A () C₁₆H₁₄FN₃OS 323.4 2-(4-fluorophenyl), 4-(pyridin-2-yl)thiazol-2-yl [8]
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide () C₁₄H₉N₃O₃S 299.3 6-nitrobenzo[d]thiazol-2-yl, unsubstituted benzamide [6]
Compound 19 () C₁₅H₁₂N₄O₅S₂ 416.4 4-nitrobenzenesulfonamide, 6-methoxybenzo[d]thiazol-2-yl [10]

Physicochemical Properties

  • Solubility : The methylsulfonyl group may enhance aqueous solubility compared to nitro-substituted analogs (e.g., ) due to its polar nature .
  • Stability: The 6-nitro group on the benzo[d]thiazole could reduce stability under reducing conditions compared to amino or methoxy derivatives () .
  • Spectroscopic Data :
    • FT-IR : Expected peaks for methylsulfonyl (S=O at ~1150–1300 cm⁻¹) and nitro (N=O at ~1520 cm⁻¹), similar to and .
    • NMR : Distinct splitting patterns for the pyridin-2-ylmethyl protons (δ ~4.5–5.0 ppm) and aromatic protons on the benzo[d]thiazole (δ ~7.5–8.5 ppm) .

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